(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the allyl and methoxy groups: The allyl group can be introduced via an allylation reaction, while the methoxy group can be introduced through methylation using methyl iodide or dimethyl sulfate.
Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with phenoxyacetic acid or its derivatives under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxy positions, using reagents like halogens or nucleophiles.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form imines or other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide can be compared with other benzo[d]thiazole derivatives, such as:
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-biofilm properties against Staphylococcus aureus.
The uniqueness of this compound lies in its combination of allyl and methoxy groups, which enhance its biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVLWEWWEMIGTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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